molecular formula C9H18ClNO3 B2675139 1,4-Dioxa-9-azaspiro[5.5]undecan-2-ylmethanol;hydrochloride CAS No. 2470440-28-7

1,4-Dioxa-9-azaspiro[5.5]undecan-2-ylmethanol;hydrochloride

Cat. No. B2675139
CAS RN: 2470440-28-7
M. Wt: 223.7
InChI Key: MQDHAAHEEUZSFS-UHFFFAOYSA-N
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Description

“1,4-Dioxa-9-azaspiro[5.5]undecan-2-ylmethanol;hydrochloride” is a chemical compound with the CAS Number: 2470440-28-7 . It is a powder at room temperature .


Molecular Structure Analysis

The molecular formula of this compound is C9H18ClNO3. The InChI code for this compound is 1S/C9H17NO3.ClH/c11-5-8-6-12-7-9(13-8)1-3-10-4-2-9;/h8,10-11H,1-7H2;1H .


Physical And Chemical Properties Analysis

The molecular weight of “this compound” is 223.7 . It is a powder at room temperature .

Scientific Research Applications

Prins Cascade Cyclization

A novel process for synthesizing 1,9-dioxa-4-azaspiro[5.5]undecane derivatives via Prins cascade cyclization has been developed. This method couples aldehydes with specific sulfonamides to produce spiromorpholinotetrahydropyran derivatives, marking a significant advancement in the synthesis of these compounds (Reddy et al., 2014).

Synthesis of Antiviral Acyclonucleosides

An efficient synthesis route for 9-(2-hydroxyethyl)-7,11-dioxaspiro[5.5] undecane, an intermediate in antiviral acyclonucleoside production, has been described. The synthesis involves ketalisation, hydroformylation, and ring transformation through catalytic reactions, showcasing the compound's relevance in pharmaceutical applications (Pardhasaradhi et al., 1998).

Enantioselective Synthesis

A short, efficient, and enantioselective synthesis method for 1,4,7,10-tetraoxa- and 1,7-dioxa-4,10-dithiaspiro[5.5]undecanes has been developed. This method involves a "one-pot" deprotection–spirocyclization process in an acidic medium, demonstrating the synthetic versatility of these compounds (Goubert et al., 2006).

Preparation of N-Protected Amino Acid Esters

A new reagent, 3-azaspiro[5,5]undecan-2,4-dioxo-3-yl diphenyl phosphate (ASUD-diphenyl phosphate), has been introduced for synthesizing N-protected amino acid-ASUD esters. These esters are crucial for peptide synthesis, offering a safer alternative to traditional reagents by eliminating the need for potent skin allergens (Rao et al., 2016).

Antibacterial Applications

Exploration of spirocyclic derivatives of ciprofloxacin, involving 1-oxa-9-azaspiro[5.5]undecane, has been conducted to synthesize new antibacterial agents. Despite a narrower activity spectrum compared to ciprofloxacin, some derivatives showed potent activity against specific gram-negative and gram-positive bacterial strains (Lukin et al., 2022).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . The precautionary statements are P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

1,4-dioxa-9-azaspiro[5.5]undecan-2-ylmethanol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO3.ClH/c11-5-8-6-12-7-9(13-8)1-3-10-4-2-9;/h8,10-11H,1-7H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQDHAAHEEUZSFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12COCC(O2)CO.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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